molecular formula C23H26N2S2 B11180871 (4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine

(4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine

Cat. No.: B11180871
M. Wt: 394.6 g/mol
InChI Key: NXVDRXGABDSLIP-UHFFFAOYSA-N
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Description

(4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine is a complex organic compound that features a unique structure combining a butylphenyl group and a dithioloquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the dithioloquinoline core, followed by the introduction of the butylphenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

(4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules can provide insights into new therapeutic targets and drug development.

Medicine

In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. Researchers may explore its potential as an anti-cancer agent, anti-inflammatory compound, or other therapeutic applications.

Industry

In industry, this compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Dithioloquinoline derivatives: Compounds with similar core structures but different substituents.

Uniqueness

What sets (4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine apart is its combination of a butylphenyl group and a dithioloquinoline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.

Biological Activity

The compound (4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores various studies focusing on its biological activity, including its effects on cellular processes and potential therapeutic applications.

Chemical Structure

The compound consists of a butylphenyl group linked to a dithioloquinoline moiety. The structural complexity suggests a multifaceted interaction with biological systems.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Effects : There is evidence indicating potential antibacterial and antifungal properties.
  • Neuroprotective Effects : Some related compounds have shown promise in protecting neuronal cells from oxidative stress.

Anticancer Activity

A study evaluated the antiproliferative effects of structurally similar compounds on human cancer cell lines. The results indicated that certain derivatives could effectively arrest the cell cycle at the G2/M phase and induce apoptosis in HL-60 cells. The structure-activity relationship (SAR) highlighted the importance of substituents on the phenyl ring for enhancing antiproliferative activity .

CompoundCell LineIC50 Value (µM)Mechanism
Compound AHL-606.46Apoptosis induction
Compound BMDA-MB-23110.5Cell cycle arrest
Compound CNUGC-38.2Tubulin polymerization inhibition

Antimicrobial Activity

In vitro studies have shown that compounds with similar dithioloquinoline structures possess significant antibacterial activity against various strains of bacteria and fungi. The minimal inhibitory concentrations (MIC) ranged from 50 to 100 µg/mL for tested organisms .

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

Neuroprotective Effects

Research into related compounds has demonstrated neuroprotective properties, particularly in models of ischemia/reperfusion injury. Compounds were shown to scavenge reactive oxygen species (ROS), thereby mitigating neuronal damage .

Case Studies

Several case studies have contributed to understanding the biological activities of this compound:

  • Study on Cancer Cell Lines : A series of experiments conducted on breast and gastric cancer cell lines revealed that modifications in the dithioloquinoline structure could enhance anticancer efficacy.
  • Neuroprotection Study : In a model of oxidative stress, the compound exhibited significant protective effects against neuronal cell death, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Efficacy : A comparative analysis highlighted that derivatives with specific substitutions showed enhanced antimicrobial activity compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine, and how can they be methodologically addressed?

  • Answer: Synthesis challenges include achieving regioselective functionalization of the dithioloquinoline core and stabilizing the imine linkage during coupling reactions. Methodological solutions involve:

  • Stepwise optimization : Adjusting reaction conditions (e.g., temperature, solvent polarity) to improve yields at each stage, as demonstrated in analogous dithioloquinoline syntheses .
  • Protecting-group strategies : Using temporary protecting groups for reactive sites (e.g., the amine group) to prevent side reactions .
  • Purification techniques : Employing column chromatography with gradient elution or recrystallization to isolate high-purity products .

Q. Which spectroscopic and computational techniques are most effective for characterizing the structural integrity of this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions (e.g., distinguishing butylphenyl vs. methyl groups) .
  • X-ray Crystallography : Resolving the stereochemistry of the dihydroquinoline ring and imine bond geometry .
  • Density Functional Theory (DFT) : Validating electronic properties (e.g., HOMO/LUMO gaps) and predicting reactive sites for functionalization .

Q. How can researchers design initial biological activity screens for this compound?

  • Answer:

  • In vitro assays : Prioritize targets based on structural analogs (e.g., antimicrobial or anticancer activity in dithioloquinoline derivatives) .
  • Dose-response studies : Use cell viability assays (e.g., MTT) to establish IC50_{50} values and compare with reference compounds like tacrine derivatives .
  • Solubility optimization : Pre-screening with DMSO or cyclodextrin-based carriers to ensure bioavailability in aqueous media .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar dithioloquinoline derivatives?

  • Answer:

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., ethoxy vs. butyl groups) and correlate changes with activity trends .
  • Molecular docking : Compare binding affinities to target proteins (e.g., acetylcholinesterase) to identify critical interactions (e.g., hydrogen bonding with the imine group) .
  • Meta-analysis : Cross-reference data from multiple studies to distinguish assay-specific artifacts (e.g., solvent effects on fluorescence-based readouts) .

Q. What experimental designs are suitable for evaluating the environmental fate and ecological risks of this compound?

  • Answer:

  • Long-term environmental simulation : Adapt the INCHEMBIOL framework to study degradation pathways (e.g., hydrolysis, photolysis) and bioaccumulation in model organisms .
  • Tiered risk assessment :
  • Tier 1 : Measure logPP and soil adsorption coefficients (Koc_{oc}) to predict mobility .
  • Tier 2 : Conduct microcosm experiments to assess toxicity in aquatic and terrestrial ecosystems .

Q. How can advanced computational methods elucidate the compound’s interaction with biological targets at the molecular level?

  • Answer:

  • Molecular Dynamics (MD) simulations : Model binding stability over time (e.g., imine group flexibility in protein active sites) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer mechanisms during enzymatic inhibition .
  • Pharmacophore modeling : Identify essential features (e.g., hydrophobic butylphenyl group) for target selectivity .

Q. Methodological Notes

  • Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to disentangle confounding variables in biological assays .
  • Ethical Screening : Follow standardized protocols (e.g., OECD guidelines) for environmental toxicity testing to ensure reproducibility .

Properties

Molecular Formula

C23H26N2S2

Molecular Weight

394.6 g/mol

IUPAC Name

N-(4-butylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C23H26N2S2/c1-5-6-7-16-9-11-17(12-10-16)24-22-20-18-13-8-15(2)14-19(18)25-23(3,4)21(20)26-27-22/h8-14,25H,5-7H2,1-4H3

InChI Key

NXVDRXGABDSLIP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=CC(=C4)C)(C)C)SS2

Origin of Product

United States

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